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Compound of Interest

2-Bromo-5-methoxyphenylboronic
Compound Name: o
aci

Cat. No. B1293152

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-
methoxyphenylboronic acid as a key building block in medicinal chemistry, with a specific
focus on its application in the synthesis of potent kinase inhibitors. The protocols outlined below
are based on established synthetic methodologies and provide a framework for the use of this
versatile reagent in drug discovery and development.

Introduction

2-Bromo-5-methoxyphenylboronic acid is an organoboron compound that serves as a
valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions. Its substituted phenyl ring, featuring both a bromo and a methoxy group,
allows for the strategic introduction of this specific structural motif into a target molecule. The
methoxy group can influence the compound's physicochemical properties, such as solubility
and lipophilicity, and can play a crucial role in its interaction with biological targets. The bromine
atom provides a handle for further functionalization, adding to its synthetic versatility. In
medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic
molecules, including inhibitors of key signaling proteins like kinases.

Application: Synthesis of LIMK1 Kinase Inhibitors
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A significant application of arylboronic acids, such as 2-Bromo-5-methoxyphenylboronic
acid, is in the synthesis of pyrazolopyrimidine-based kinase inhibitors. LIM kinases (LIMK1 and
LIMK2) are key regulators of actin dynamics and are implicated in various diseases, including
cancer and neurological disorders. Inhibitors of LIMK are therefore promising therapeutic
agents. The 2-bromo-5-methoxyphenyl moiety, when incorporated into a suitable scaffold, can
contribute to potent and selective inhibition of these kinases.

While direct literature examples detailing the use of 2-Bromo-5-methoxyphenylboronic acid
for the synthesis of LIMK1 inhibitors are not readily available, its utility can be exemplified
through the synthesis of structurally related compounds. The following sections describe a
representative synthesis and the biological activity of a potent LIMK1 inhibitor featuring a
dimethoxyphenyl group, which can be conceptually synthesized using a similar methoxy-
substituted phenylboronic acid.

Quantitative Data Summary

The following tables summarize the inhibitory activity of a representative compound
synthesized using a dimethoxyphenylboronic acid against LIMK1 and a panel of other kinases,
demonstrating its potency and selectivity. This data is representative of the type of information
that would be generated for a compound synthesized using 2-Bromo-5-
methoxyphenylboronic acid.

Table 1: Inhibitory Activity of a Representative Pyrazolopyrimidine-based LIMK1 Inhibitor

Compound Target IC50 (nM)
Representative Inhibitor LIMK1 10
LIMK2 50

Table 2: Kinase Selectivity Profile of the Representative Inhibitor
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Kinase Inhibition (%) at 1 pM
ROCK1 <10

PAK1 <5

TESK1 <15

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the
synthesis and evaluation of pyrazolopyrimidine-based LIMK1 inhibitors using arylboronic acids
like 2-Bromo-5-methoxyphenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid with a
halogenated pyrazolopyrimidine core.

Materials:

o Halogenated pyrazolopyrimidine (1.0 equiv)

¢ 2-Bromo-5-methoxyphenylboronic acid (1.2 equiv)
o Palladium(ll) acetate (Pd(OAc)2) (0.05 equiv)

o Triphenylphosphine (PPhs) (0.1 equiv)

e Potassium carbonate (K2COs3) (2.0 equiv)

e 1,4-Dioxane

e Water

e Argon or Nitrogen gas

» Standard glassware for inert atmosphere reactions
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Procedure:

To a flame-dried round-bottom flask, add the halogenated pyrazolopyrimidine, 2-Bromo-5-
methoxyphenylboronic acid, Pd(OAc)z, PPhs, and K2COs.

Evacuate and backfill the flask with argon or nitrogen three times.
Add 1,4-dioxane and water (typically a 4:1 mixture).

Stir the reaction mixture at 90-100 °C for 4-12 hours, monitoring the progress by TLC or LC-
MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired
coupled product.

Protocol 2: In Vitro LIMK1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound
against LIMK1.

Materials:

Recombinant human LIMK1 enzyme

Cofilin (substrate)

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
Test compound (dissolved in DMSO)

ADP-GIlo™ Kinase Assay kit (Promega) or similar
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e Microplate reader

Procedure:

e Prepare a reaction mixture containing kinase buffer, LIMK1 enzyme, and cofilin.
e Add the test compound at various concentrations (typically in a serial dilution).
« Initiate the reaction by adding ATP.

¢ Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay
system according to the manufacturer's instructions.

o Calculate the percentage of inhibition for each compound concentration relative to a DMSO
control.

o Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

LIMK1 Signaling Pathway
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Caption: Simplified LIMK1 signaling pathway and the point of intervention for inhibitors.

Drug Discovery Logic Flow
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Caption: Logical workflow for a drug discovery program utilizing 2-Bromo-5-
methoxyphenylboronic acid.

 To cite this document: BenchChem. [Application Notes and Protocols: 2-Bromo-5-
methoxyphenylboronic Acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1293152#applications-of-2-bromo-5-
methoxyphenylboronic-acid-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1293152?utm_src=pdf-body
https://www.benchchem.com/product/b1293152?utm_src=pdf-body
https://www.benchchem.com/product/b1293152#applications-of-2-bromo-5-methoxyphenylboronic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b1293152#applications-of-2-bromo-5-methoxyphenylboronic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b1293152#applications-of-2-bromo-5-methoxyphenylboronic-acid-in-medicinal-chemistry
https://www.benchchem.com/product/b1293152#applications-of-2-bromo-5-methoxyphenylboronic-acid-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

